molecular formula C12H21N3O B6638302 N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine

N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine

Cat. No. B6638302
M. Wt: 223.31 g/mol
InChI Key: RCPMLSDWDVRXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine, also known as PBOA, is a chemical compound that has been the subject of scientific research due to its potential for use in various fields. PBOA is a derivative of oxanamide and pyrazole, and its unique chemical structure has led to interest in its synthesis and potential applications.

Mechanism of Action

The mechanism of action of N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine is not fully understood, but it is believed to interact with various biological targets through hydrogen bonding and other interactions. N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has been shown to bind to certain enzymes and receptors, leading to changes in their activity and function. Further research is needed to fully elucidate the mechanism of action of N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine and its potential applications.
Biochemical and Physiological Effects:
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has been shown to have various biochemical and physiological effects, including changes in enzyme activity, gene expression, and cell signaling pathways. N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and phosphodiesterases, which play important roles in cell signaling and regulation. N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has also been shown to modulate gene expression, leading to changes in cellular function and metabolism.

Advantages and Limitations for Lab Experiments

N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has several advantages for use in lab experiments, including its unique chemical structure and potential for use in various applications. N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine can be synthesized in relatively high yields and purity, making it a useful tool for studying various biological and chemical systems. However, N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine also has limitations, including its potential toxicity and limited solubility in certain solvents. Careful consideration should be given to these factors when designing experiments using N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine.

Future Directions

There are several future directions for research on N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine, including its potential use as a drug candidate for various diseases, its use in materials science and catalysis, and further investigation into its mechanism of action and biochemical effects. Additionally, further research is needed to optimize the synthesis and purification of N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine, and to develop new methods for its use in various applications.

Synthesis Methods

The synthesis of N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine can be achieved through a multi-step process involving the reaction of oxanamide with pyrazole. The reaction produces a mixture of isomers, which can be separated and purified using various techniques such as column chromatography and recrystallization. The yield and purity of N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine can be optimized through careful control of reaction conditions and purification methods.

Scientific Research Applications

N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has been investigated as a potential drug candidate due to its ability to interact with various biological targets. N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has also been studied for its use in materials science, where it has shown promise as a component in the synthesis of novel polymers and materials. Additionally, N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has been explored for its potential use as a catalyst in various reactions, including the synthesis of organic compounds.

properties

IUPAC Name

N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-11(3-8-15-7-2-6-13-15)14-12-4-9-16-10-5-12/h2,6-7,11-12,14H,3-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPMLSDWDVRXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=CC=N1)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine

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